3-Isobutylimidazolidine-2,4-dione

Übersicht

Beschreibung

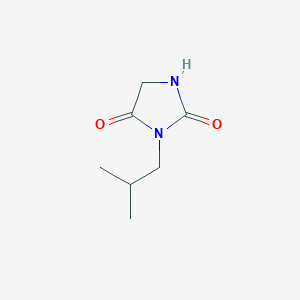

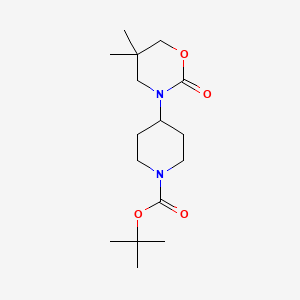

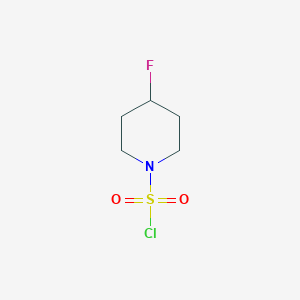

3-Isobutylimidazolidine-2,4-dione is a molecule with the molecular formula C7H12N2O2 . It is a derivative of imidazolidine-2,4-dione, also known as hydantoin, which is an important nucleus found in numerous natural products and in several clinically important medicines .

Synthesis Analysis

The synthesis of compounds containing the imidazolidine-2,4-dione core can be achieved through a variety of methods. One such method involves the optimization of 3 and 4 component reactions (CR) by Knoevenagel condensation .

Molecular Structure Analysis

The molecular structure of 3-Isobutylimidazolidine-2,4-dione consists of a slightly ‘ruffled’ imidazolidine ring. The isobutyl substituent is rotated well out of the plane of its ring . The molecular weight of this compound is 156.18 .

Chemical Reactions Analysis

In the crystal structure of this compound, inversion dimers are formed by pairs of N—H⋯O hydrogen bonds with C—H⋯O hydrogen bonds linking them into chains parallel to (10) .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

3-Isobutylimidazolidine-2,4-dione derivatives have been synthesized and evaluated for their potential as antimicrobial agents. These compounds have shown moderate antibacterial and weak antifungal activities. The structure and concentration of the compounds, as well as the type of test microorganisms, influence their antimicrobial effectiveness .

Anticancer Potential

Research indicates that imidazolidine-2,4-dione derivatives exhibit mild anticancer properties. The interaction between the hydantoin ring and various substituent groups appended to the ring plays a crucial role in determining their biological activity, which includes potential anticancer effects .

Antioxidant Properties

Imidazolidine-2,4-dione derivatives have also been assessed for their antioxidant capabilities. The presence of various substituents on the hydantoin ring structure can significantly impact the antioxidant potential of these compounds .

Drug Discovery

The diverse biological activities of imidazolidine-2,4-dione derivatives make them attractive candidates in drug discovery. Spirohydantoins and fused polycyclic hydantoin derivatives, in particular, have garnered attention due to their varied biological activities, which include anti-arrhythmic and anti-convulsive properties .

Antiviral Applications

Hydantoins, the broader class of compounds to which 3-Isobutylimidazolidine-2,4-dione belongs, have shown activities against viruses. This suggests potential applications in developing antiviral therapies, although specific studies on 3-Isobutylimidazolidine-2,4-dione are needed to confirm this application .

Synthesis of Biologically Active Compounds

The synthesis of imidazolidine-2,4-dione derivatives from various substrates has been a subject of interest due to their incorporation into biologically active compounds. These compounds are integral parts of agents with anti-arrhythmic, anti-convulsive, and antitumor activities .

Wirkmechanismus

While the specific mechanism of action for 3-Isobutylimidazolidine-2,4-dione is not mentioned in the papers retrieved, it’s worth noting that thiazolidin-2,4-dione (TZD) analogues, which are structurally similar, exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(2-methylpropyl)imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c1-5(2)4-9-6(10)3-8-7(9)11/h5H,3-4H2,1-2H3,(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKTRWHGISIMJET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=O)CNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Isobutylimidazolidine-2,4-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4S)-4-[(1S)-1-Methylpropyl]-3-piperidin-4-yl-1,3-oxazolidin-2-one hydrochloride](/img/structure/B1394424.png)

![2,6-Diazaspiro[3.3]heptane dihydrochloride](/img/structure/B1394427.png)

![4,5,6,7-Tetrahydrocyclopenta[b][1,4]thiazin-3(2H)-one](/img/structure/B1394428.png)

![N-[2-(2-Oxiran-2-ylethoxy)phenyl]acetamide](/img/structure/B1394431.png)

![3-Bromo-5,6,7,8,9,10-hexahydroimidazo[1,2-a]azocine](/img/structure/B1394443.png)

![Methyl 3-[(3-Nitrothien-2-yl)thio]propanoate](/img/structure/B1394445.png)